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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137

An In-depth Technical Guide on the Salicylic Acid Derivative, 2-Hydroxy-6-methoxybenzoic
Acid, for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic
compound and a derivative of salicylic acid.[1] It is a naturally occurring molecule that has been
isolated from various plant species, including Brickellia veronicifolia.[1] As a derivative of
salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), 2-hydroxy-6-
methoxybenzoic acid has garnered interest for its potential pharmacological activities. This
technical guide provides a comprehensive overview of its synthesis, physicochemical
properties, biological activities, and potential mechanisms of action, with a focus on presenting
detailed experimental protocols and data for researchers in drug discovery and development.

Physicochemical Properties

2-Hydroxy-6-methoxybenzoic acid is a white to off-white crystalline solid. Its fundamental
physicochemical properties are summarized in the table below.
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Property Value Reference

2-Hydroxy-6-methoxybenzoic
IUPAC Name " --INVALID-LINK--
aci

6-Methoxysalicylic acid, 6-
Synonyms o ) --INVALID-LINK--
Hydroxy-o-anisic acid

CAS Number 3147-64-6 --INVALID-LINK--

Molecular Formula CsHsOa4 --INVALID-LINK--

Molecular Weight 168.15 g/mol --INVALID-LINK--

Melting Point 134-138 °C --INVALID-LINK--
White to Almost white powder

Appearance --INVALID-LINK--
to crystal

Solubility Soluble in DMSO --INVALID-LINK--

Synthesis of 2-Hydroxy-6-methoxybenzoic Acid

Several synthetic routes can be envisioned for the preparation of 2-hydroxy-6-
methoxybenzoic acid. Two plausible methods are outlined below: the Kolbe-Schmitt reaction
of guaiacol and the selective methylation of 2,6-dihydroxybenzoic acid.

Synthesis Workflow

Method 2: Selective Methylation

[ q .f:éf.:'“ii";&) »@emy\ 2,6-dihydroxybenzoate F, @ gses?rf‘lg:yv;::}yal‘aeu:g\ase) %E\Aemy\ zrhydvoxy—ermemuxybenzuale]—b[(Na"c‘)‘/:"‘)r\\‘/:r\‘sH‘)]—p 2-Hydroxy-6-methoxybenzoic acid

Method 1: Kolbe-Schmitt Reaction

(< 2

uaiacol ! c .
(2-Methoxyphenol) k odiu ) k (COz2, High T & P) ) GG“‘“’" ) I 2-Hydroxy-6-methoxybenzoic acid
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Synthetic routes to 2-Hydroxy-6-methoxybenzoic acid.

Experimental Protocols

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion. In this case, guaiacol
(2-methoxyphenol) is the starting material.

o Formation of Sodium Guaiacolate: In a high-pressure reactor, dissolve guaiacol in a suitable
solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide (NaOH) and heat the
mixture to remove water by azeotropic distillation, yielding anhydrous sodium guaiacolate.

o Carboxylation: Pressurize the reactor with dry carbon dioxide (COz) to approximately 100
atm. Heat the mixture to around 125 °C and maintain these conditions for several hours with
vigorous stirring.

o Work-up and Isolation: After cooling and depressurizing the reactor, dissolve the resulting
solid in water. Acidify the agqueous solution with a strong acid, such as sulfuric acid (H2S0Oa),
to a pH of 2-3. The product, 2-hydroxy-6-methoxybenzoic acid, will precipitate out of the
solution.

 Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further
purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).

This method involves the protection of the carboxylic acid group, followed by selective
methylation of one of the hydroxyl groups.

« Esterification: Reflux a solution of 2,6-dihydroxybenzoic acid in methanol with a catalytic
amount of concentrated sulfuric acid for 24 hours to form methyl 2,6-dihydroxybenzoate.

o Selective Methylation: Dissolve the methyl 2,6-dihydroxybenzoate in a suitable aprotic
solvent (e.g., acetone or DMF). Add a weak base (e.g., potassium carbonate) and a slight
excess of a methylating agent (e.g., dimethyl sulfate). Stir the reaction at room temperature
until completion (monitored by TLC). The hydroxyl group at position 6 is generally more
sterically hindered, which can favor methylation at the 2-position under controlled conditions.
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» Hydrolysis: After the reaction, remove the solvent under reduced pressure. Add an agueous
solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

« Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.qg.,
HCI) to precipitate the 2-hydroxy-6-methoxybenzoic acid.

 Purification: Collect the product by filtration, wash with water, and recrystallize from an
appropriate solvent.

Biological Activities and Quantitative Data

2-Hydroxy-6-methoxybenzoic acid has been reported to possess several biological activities.
The following tables summarize the available quantitative data.

lgesi -

Test

Assay Model . Dose Range Effect Reference
Species
Significantly
] ) decreased
Acetic Acid- ]
Chemical ) 10-100 mg/kg  the number of  --INVALID-
Induced ] ] Mice ] ]
o Nociception (i.g.) abdominal LINK--
Writhing Test o
constrictions.

[1]

Note: A specific EDso value for the analgesic activity of 2-Hydroxy-6-methoxybenzoic acid is
not readily available in the reviewed literature.

Potential Anti-inflammatory, Antimicrobial, and
Antioxidant Activities

While specific quantitative data for 2-hydroxy-6-methoxybenzoic acid is limited, studies on
structurally related hydroxybenzoic acid isomers suggest potential for anti-inflammatory,
antimicrobial, and antioxidant activities. The data presented below for related compounds is for

contextual and comparative purposes only.
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Activity Compound Assay ICso | MIC Reference
2,4- MIC: 2 mg/mL
Antimicrobial Dihydroxybenzoi Microdilution (vs. E. coli, S. --INVALID-LINK--
c acid aureus)
2,3-
o ) ) DPPH Radical
Antioxidant Dihydroxybenzoi ) ICs0: ~5 pM --INVALID-LINK--
) Scavenging
c acid
2,5-
o ] ] DPPH Radical
Antioxidant Dihydroxybenzoi ] ICso0: ~4 uM --INVALID-LINK--
) Scavenging
¢ acid
2,6-
o _ . DPPH Radical
Antioxidant Dihydroxybenzoi ] ICs0: >1000 pM --INVALID-LINK--
i Scavenging
c aci

Potential Sighaling Pathways

The precise signaling pathways modulated by 2-hydroxy-6-methoxybenzoic acid have not
been extensively elucidated. However, based on the known mechanisms of other salicylic acid
derivatives and phenolic compounds, several pathways can be hypothesized to be involved in
its biological activities.
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Hypothesized signaling pathways modulated by 2-Hydroxy-6-methoxybenzoic acid.
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Detailed Experimental Protocols for Biological
Assays

The following are detailed protocols for key experiments that can be used to evaluate the

biological activities of 2-hydroxy-6-methoxybenzoic acid.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripherally acting analgesics.

Animals: Use male Swiss albino mice (20-25 g). House them in a controlled environment
with a 12-hour light/dark cycle and provide free access to food and water.

Grouping and Dosing: Acclimatize the animals for at least one week before the experiment.
Fast the animals overnight with free access to water. Randomly divide the mice into groups
(n=6-8 per group):

o Vehicle control group (e.g., 0.5% carboxymethylcellulose in saline)
o Positive control group (e.g., Diclofenac sodium, 10 mg/kg, i.p.)

o Test groups (2-Hydroxy-6-methoxybenzoic acid at various doses, e.g., 10, 30, 100
mg/kg, administered orally or intraperitoneally).

Procedure: Administer the test compound or controls 30-60 minutes before the induction of
writhing. Inject 0.6% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

Observation: Immediately after the acetic acid injection, place each mouse in an individual
observation chamber. After a 5-minute latency period, count the number of writhes
(abdominal constrictions and stretching of the hind limbs) for a continuous period of 20
minutes.

Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the
vehicle control group. Analyze the data using one-way ANOVA followed by a suitable post-
hoc test (e.g., Dunnett's test).

DPPH Radical Scavenging Assay for Antioxidant Activity
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This assay measures the free radical scavenging capacity of a compound.
e Reagents:
o DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

o Test compound (2-Hydroxy-6-methoxybenzoic acid) dissolved in methanol at various
concentrations.

o Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

e Procedure:

o

In a 96-well microplate, add 100 uL of the test compound or standard solution to the wells.

[¢]

Add 100 pL of the DPPH solution to each well.

[¢]

Prepare a blank well containing 100 puL of methanol and 100 pL of the DPPH solution.

[e]

Incubate the plate in the dark at room temperature for 30 minutes.
e Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

o Calculation: Calculate the percentage of radical scavenging activity using the following
formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Determine the I1Cso
value (the concentration of the compound that scavenges 50% of the DPPH radicals) by
plotting the percentage of scavenging against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory
Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the
visible growth of a microorganism.

e Materials:

o Sterile 96-well microtiter plates.
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o Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
o Appropriate broth medium (e.g., Mueller-Hinton Broth).

o Test compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in
broth).

e Procedure:

o

Dispense 100 pL of sterile broth into all wells of the microtiter plate.

[¢]

Add 100 pL of the test compound stock solution to the first well of a row and perform serial
two-fold dilutions across the row by transferring 100 pL from one well to the next.

[¢]

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, and then
dilute it to achieve a final concentration of approximately 5 x 10> CFU/mL in the wells.

[¢]

Inoculate each well with 10 pL of the standardized bacterial suspension.

[e]

Include a growth control well (broth and inoculum) and a sterility control well (broth only).
 Incubation: Incubate the plate at 37°C for 18-24 hours.

e Reading the MIC: The MIC is the lowest concentration of the test compound at which there is
no visible growth (turbidity) in the well.

Conclusion

2-Hydroxy-6-methoxybenzoic acid is a salicylic acid derivative with demonstrated analgesic
properties. Its structural similarity to other bioactive phenolic compounds suggests a potential
for a broader range of pharmacological activities, including anti-inflammatory, antimicrobial, and
antioxidant effects. Further research is warranted to fully elucidate its mechanisms of action,
establish a comprehensive pharmacological profile with detailed quantitative data, and explore
its therapeutic potential. The experimental protocols provided in this guide offer a framework for
researchers to systematically investigate this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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